molecular formula C6H4F7NO B14160932 2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole CAS No. 2499-91-4

2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14160932
CAS No.: 2499-91-4
M. Wt: 239.09 g/mol
InChI Key: DWHQJBZGNNMESK-UHFFFAOYSA-N
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Description

2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of the heptafluoropropyl group imparts significant stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of heptafluoropropyl bromide with 4,5-dihydro-1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluoropropyl oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazoles.

Scientific Research Applications

2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a probe in biological assays.

    Industry: Used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group enhances the compound’s ability to interact with various biological molecules, potentially affecting enzyme activity and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: A perfluorinated compound with similar stability and reactivity.

    Heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether: Another fluorinated compound with comparable chemical properties.

Uniqueness

2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole is unique due to its specific structure, which combines the stability of the heptafluoropropyl group with the reactivity of the oxazole ring. This combination makes it particularly valuable for applications requiring both stability and reactivity.

Properties

CAS No.

2499-91-4

Molecular Formula

C6H4F7NO

Molecular Weight

239.09 g/mol

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C6H4F7NO/c7-4(8,3-14-1-2-15-3)5(9,10)6(11,12)13/h1-2H2

InChI Key

DWHQJBZGNNMESK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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